DiAmSar

Descripción general

Descripción

Synthesis Analysis

DiAmSar has been synthesized and characterized through various methods, including nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR), and UV–visible (UV–vis) spectroscopy. One study describes the synthesis of zinc (II) diamine-sarcophagine (Zn (II) DiAmsar) as a water-soluble hexadentate ligand, showcasing its utility in biological studies and material science applications (Bardajee et al., 2014). Another research effort utilized a copper–DiAmSar complex loaded on SBA-15 silica support for the green synthesis of benzothiazole heterocycles in aqueous media, highlighting DiAmSar's potential in catalysis (Mohammadi et al., 2014).

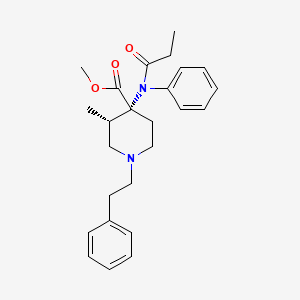

Molecular Structure Analysis

The molecular structure of DiAmSar has been explored through spectroscopic techniques and molecular docking studies. One investigation into the interactions of DiAmSar with serum albumins employed FT-IR, UV-vis spectroscopy, cyclic voltammetry (CV), and molecular docking, revealing its binding affinity and providing insights into its molecular interactions (Hooshyar et al., 2015).

Chemical Reactions and Properties

DiAmSar's chemical properties, including its reactivity and binding characteristics, have been detailed in various studies. Research on Zn (II) DiAmsar's interactions with serum albumins demonstrated the compound's ability to quench intrinsic fluorescence through a static quenching process, suggesting specific binding sites and constants that inform its chemical behavior in biological environments (Bardajee et al., 2014).

Physical Properties Analysis

The physical properties of DiAmSar, such as stability and fluorescence quenching capabilities, have been characterized in studies focusing on its interactions with biological molecules. These properties are crucial for understanding DiAmSar's potential applications in bioimaging and sensor development.

Chemical Properties Analysis

DiAmSar exhibits strong binding propensity to human and bovine serum albumins, with high binding constant values, as evidenced by fluorescence spectroscopy and molecular docking results. The binding involves hydrophobic interactions, indicating DiAmSar's potential for drug delivery systems and biochemical applications (Hooshyar et al., 2015).

Aplicaciones Científicas De Investigación

Iron(III) DiAmSar Interaction with Serum Albumin : Iron(III) diamine sarcophagine (DiAmSar) has significant implications in biological and medical applications. A study by Farahani et al. (2015) focused on synthesizing and characterizing iron(III) DiAmSar and investigating its interaction with human and bovine serum albumins (HSA and BSA). They used spectroscopic methods and molecular docking to study this interaction, finding that iron(III) DiAmSar significantly decreased the fluorescence intensities of HSA and BSA, suggesting a strong binding affinity (Farahani, Bardajee, Rajabi, & Hooshyar, 2015).

Zinc(II) DiAmSar Interaction with Serum Albumins : Similarly, Bardajee et al. (2014) studied the interaction of Zinc(II) DiAmSar with HSA and BSA. They found that Zinc(II) DiAmSar effectively quenched the intrinsic fluorescence of these albumins through a static quenching process, indicating potential applications in zinc-related biological processes (Bardajee, Hooshyar, Shafagh, Ghiasvand, & Kakavand, 2014).

DiAmSar Interaction with Serum Albumins : Another study by Hooshyar et al. (2015) also investigated DiAmSar's binding to HSA and BSA, confirming its ability to quench the intrinsic fluorescence of these proteins. Their results suggest that DiAmSar has a good binding propensity with these albumins, primarily driven by hydrophobic interactions (Hooshyar, Bardajee, Kakavand, Khanjari, & Dianatnejad, 2015).

Spectral and Sensing Properties of PMIs with DiAmSar : Zagranyarski et al. (2023) explored perylene monoimide (PMI) derivatives with DiAmSar and evaluated their spectroscopic properties in the presence of metal cations. This study indicates the potential applications of DiAmSar in developing PET optical sensors (Zagranyarski, Cheshmedzhieva, Mutovska, Ahmedova, & Stoyanov, 2023).

Co(III) DiAmSar Interaction with Serum Albumins : Farahani et al. (2015) examined the interaction of Co(III) DiAmSar with HSA and BSA. Their findings suggest a strong quenching of intrinsic fluorescence of these albumins by Co(III) DiAmSar, implying its strong binding affinity and potential applications in cobalt-related biological processes (Farahani, Bardajee, Rajabi, & Hooshyar, 2015).

Direcciones Futuras

Propiedades

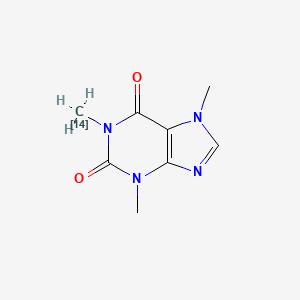

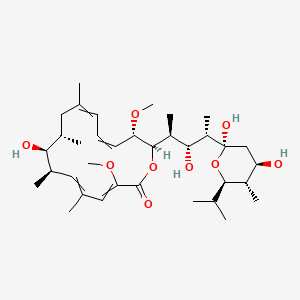

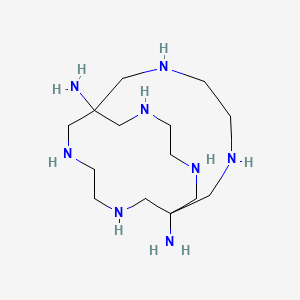

IUPAC Name |

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQAKFVWNQYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238362 | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamsar chelate | |

CAS RN |

91002-72-1 | |

| Record name | Diamsar chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.